molecular formula C17H10ClF3O3 B3584502 3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B3584502
M. Wt: 354.7 g/mol
InChI Key: AMRHWDRFUWJXKY-UHFFFAOYSA-N
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Description

The compound “3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one moiety, which is a common structure in many bioactive compounds, including some pharmaceuticals . The trifluoromethyl group (-CF3) is a common functional group in medicinal chemistry, known for its ability to modify the steric and electronic properties of a lead compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. The trifluoromethyl group (-CF3) and the chlorophenyl group (C6H4Cl) are both attached to the chromen-4-one core. The exact structure would need to be confirmed through techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The trifluoromethyl group is known to be quite electronegative, which could make the compound a strong acid or reduce its basicity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if it’s a pharmaceutical, it would interact with biological targets in the body. The trifluoromethyl group is often used in drugs to adjust the steric and electronic properties of a lead compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety measures. If it’s similar to other trifluoromethyl compounds, it could be toxic and require careful handling .

Properties

IUPAC Name

3-(4-chlorophenyl)-7-methoxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3O3/c1-23-11-6-7-12-13(8-11)24-16(17(19,20)21)14(15(12)22)9-2-4-10(18)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRHWDRFUWJXKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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